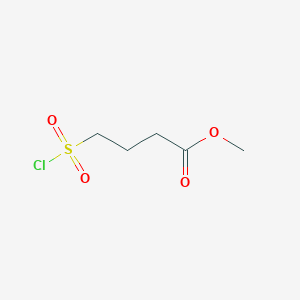
Methyl 4-(chlorosulfonyl)butanoate
Vue d'ensemble
Description
Methyl 4-(chlorosulfonyl)butanoate, also known as 2-chlorobutane-1,4-diol, is a colorless, water-soluble, and crystalline solid compound that is used in a variety of applications. It is used in the synthesis of other compounds, in the production of dyes, and as a reagent in organic synthesis. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. It is an important intermediate in the synthesis of a variety of compounds, including the production of dyes, pharmaceuticals, and agrochemicals. It is also used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Molecular Docking and Spectroscopic Analysis
Methyl 4-(chlorosulfonyl)butanoate derivatives, through molecular docking and spectroscopic analysis, have shown potential in bioactive compound development. Studies involving derivatives like 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid indicate their role in bonding and inhibitory activities against specific growth factors, suggesting pharmacological significance. These compounds have been analyzed for their vibrational bands, molecular stability, reactivity, and nonlinear optical materials potential, using techniques like FT-IR, FT-Raman, and DFT calculations (K. Vanasundari et al., 2018).
Process Intensification in Synthesis
In another domain, this compound plays a critical role in the synthesis of esters, such as 4-chloro-2-methylphenoxyacetic acid (MCPA) esters, through esterification processes enhanced by immobilized enzyme catalysis under microwave irradiation. This showcases its utility in creating more environmentally friendly herbicide formulations with lower water solubility, highlighting the process intensification aspects of chemical synthesis (Somnath Shinde & G. Yadav, 2014).
Fermentation and Biofuel Production
Research into the fermentative production of butanol, a key area in biofuel production, underscores the importance of substrates derived from or related to this compound. Butanol production by Clostridia demonstrates the compound's relevance in generating fuels and fuel additives, pointing to its potential in sustainable energy solutions (S. Lee et al., 2008).
Biodiesel Combustion and Emissions
Studies on methyl butanoate, a related ester, provide insights into combustion processes relevant to biodiesel. Investigations into pyrolysis, autoignition, and emissions from methyl butanoate combustion help in understanding the combustion characteristics of biodiesel and its environmental impact. These studies contribute to the development of cleaner combustion technologies and the optimization of fuel properties for better performance and reduced emissions (A. Farooq et al., 2012).
Chemical Kinetics and Mechanism Studies
Kinetic models for the autoignition of methyl butanoate have been validated through experimental data, including ignition delay times and flame speed measurements. This research aids in the detailed understanding of the chemical kinetics involved in the oxidation processes of biofuels, highlighting the critical reaction pathways and providing a foundation for improving biofuel formulations (S. Dooley et al., 2008).
Propriétés
IUPAC Name |
methyl 4-chlorosulfonylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-10-5(7)3-2-4-11(6,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXNQSGCXYTONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442403 | |
| Record name | methyl 4-(chlorosulfonyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81926-28-5 | |
| Record name | methyl 4-(chlorosulfonyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(chlorosulfonyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B1610149.png)





![1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B1610158.png)





